

# Synthesis of Novel 2H-Pyrrolo[1,2-e]oxadiazine Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 2H-pyrrolo[1,2-e][1,2,5]oxadiazine

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#### **Abstract**

This technical guide provides a comprehensive overview of synthetic strategies applicable to the preparation of novel 2H-pyrrolo[1,2-e]oxadiazine derivatives, a promising class of heterocyclic compounds. While direct synthetic routes to the 2H-pyrrolo[1,2-e]oxadiazine core are not extensively documented in current literature, this guide outlines plausible synthetic pathways extrapolated from established methodologies for structurally related fused pyrrole-oxazine and pyrrole-oxadiazole systems. Detailed experimental protocols, quantitative data from analogous reactions, and diagrammatic representations of synthetic workflows are presented to facilitate further research and development in this area. The potential biological significance of this scaffold is also discussed in the context of related bioactive molecules.

### Introduction

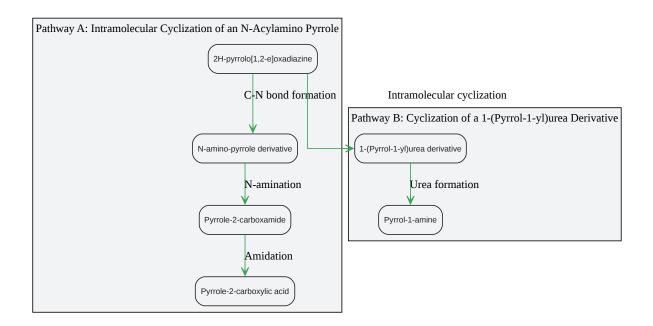
Fused heterocyclic systems incorporating a pyrrole ring are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] The pyrrolo-oxadiazine scaffold, in particular, represents a unique isosteric replacement for other bicyclic systems and holds potential for novel biological activities. This guide focuses on the synthesis of the underexplored 2H-pyrrolo[1,2-e]oxadiazine isomer. By examining the synthesis of related compounds such as pyrrolo[2,1-c][2][3]oxazines and pyrrolo[1,2-d][2][3][4]oxadiazines, we can propose viable synthetic strategies for the target molecule.



### **Proposed Synthetic Pathways**

Based on established intramolecular cyclization reactions of substituted pyrroles, two primary retrosynthetic approaches are proposed for the synthesis of the 2H-pyrrolo[1,2-e]oxadiazine core.[5]

Diagram 1: Proposed Retrosynthetic Analysis



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Caption: Proposed retrosynthetic pathways for 2H-pyrrolo[1,2-e]oxadiazine.

# Pathway A: Intramolecular Cyclization of an N-Acylamino Pyrrole Derivative



This approach is adapted from the synthesis of pyrrolo[2,1-f][2][3][6]triazin-4(3H)-ones from pyrrolooxadiazines, which involves the intramolecular cyclization of a 1,2-biscarbamoyl-substituted 1H-pyrrole.[3][4]

Diagram 2: Workflow for Pathway A



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Caption: Experimental workflow for the proposed synthesis via Pathway A.

# Experimental Protocols (Adapted from Related Syntheses)

The following protocols are detailed methodologies for key steps in the proposed synthesis, adapted from literature procedures for analogous compounds.[7]

# General Procedure for the Synthesis of 1-Amino-1H-pyrrole-2-carboxamide (Intermediate for Pathway A)

This procedure is based on the synthesis of N-aminopyrroles as described in the preparation of pyrrolotriazinones.[4]

- Chlorination of 3-chloro-1H-pyrrole-2-carboxylic acid: To a solution of 3-chloro-1H-pyrrole-2-carboxylic acid in a suitable solvent (e.g., CH<sub>2</sub>Cl<sub>2</sub>), add a Vilsmeier reagent.
- Amination: The resulting acid chloride is then reacted with an amine to yield the corresponding 1H-pyrrole-2-carboxamide.
- N-amination: The 1H-pyrrole-2-carboxamide is then treated with a mixture of NaOH, NH<sub>4</sub>Cl, and NaClO to introduce the amino group at the N-1 position of the pyrrole ring.



# General Procedure for Intramolecular Cyclization (Pathway A)

This is a general protocol for the cyclization step, which may require optimization for the specific substrate.

- Acylation: The 1-amino-1H-pyrrole-2-carboxamide is acylated using a suitable acylating agent (e.g., an acid chloride or anhydride) in the presence of a base.
- Cyclization: The resulting N-acylamino-pyrrole derivative is then subjected to cyclization conditions. This may involve heating in a high-boiling solvent, or the use of a dehydrating agent or a catalyst to facilitate the ring closure.

### **Quantitative Data from Related Syntheses**

The following tables summarize quantitative data from the synthesis of structurally related fused pyrrole heterocycles. This data can serve as a benchmark for the development of the synthesis of 2H-pyrrolo[1,2-e]oxadiazine derivatives.

Table 1: Reaction Yields for the Synthesis of Pyrrolo[2,1-f][2][3][6]triazin-4(3H)-ones via Rearrangement of Pyrrolooxadiazines[3]

Entry	Reactant	Base (equiv)	Reaction Conditions	Yield (%)
1	Pyrrolooxadiazin e 11a	None	0 °C, 1 h → rt, 0.5 h	-
2	Pyrrolooxadiazin e 11a	Et₃N (2.5)	0 °C, 5 min	53 (product 11a), 34 (product 12a)
3	Pyrrolooxadiazin e 11a	Et₃N (10)	0 °C, 5 min	11 (product 11a), 29 (product 12a)
4	Pyrrolooxadiazin e 11a	Et₃N (5)	0 °C, 5 min	68 (product 11a), 22 (product 12a)

Table 2: Spectroscopic Data for a Representative Pyrrolo[2,1-c][2][3]oxazine Derivative[6]



Compound	¹H NMR (400 MHz,	<sup>13</sup> C NMR (100 MHz,	HRMS (ESI-TOF)
	CDCl₃) δ	CDCl <sub>3</sub> ) δ	m/z
3h	7.25 (d, J = 6.6 Hz, 2H), 7.08 (d, J = 7.1 Hz, 2H), 6.35 (d, J = 10.0 Hz, 1H), 6.18 (d, J = 9.9 Hz, 1H), 4.21– 4.18 (m, 1H), 3.88– 3.86 (s, 1H), 3.64 (m, 1H), 3.32–3.26 (m, 1H), 3.13–3.07 (m, 1H), 2.87–2.75 (m, 2H), 2.29 (s, 3H), 2.07 (s, 3H)	194.2, 166.6, 154.8, 144.7, 137.5, 133.1, 132.1, 130.7, 129.9, 128.8, 78.5, 66.3, 66.0, 41.9, 38.5, 21.1, 13.8	[M + H] <sup>+</sup> calcd for C <sub>19</sub> H <sub>19</sub> NO₃NaS 364.0983; found: 364.0984

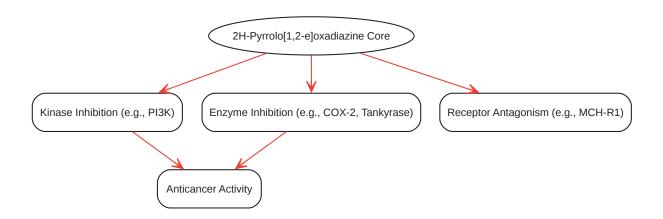
## **Biological Significance of Related Scaffolds**

Derivatives of fused pyrrole systems have demonstrated a wide range of biological activities, suggesting that the novel 2H-pyrrolo[1,2-e]oxadiazine core could also possess interesting pharmacological properties.

- Anticancer Activity: Many pyrrole derivatives are known for their anticancer properties.[2] For instance, pyrrolotriazinones have been investigated as phosphoinositide 3-kinase (PI3K) inhibitors.[4]
- Enzyme Inhibition: Pyrrolo[2,1-f][2][3][6]triazin-4(3H)-ones have shown activity as tankyrase inhibitors and Eg5 inhibitors.[4]
- Receptor Antagonism: Certain pyrrolotriazinones act as melanin-concentrating hormone receptor (MCH)-R1 antagonists and CRF1 receptor antagonists.[4]
- Anti-inflammatory Activity: Pyrrolo[3,4-d]pyridazinone-based 1,3,4-oxadiazoles have been identified as selective COX-2 inhibitors.[8][9]

Diagram 3: Potential Biological Targets





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Caption: Potential biological activities of 2H-pyrrolo[1,2-e]oxadiazines.

#### Conclusion

While the synthesis of 2H-pyrrolo[1,2-e]oxadiazine derivatives remains an unexplored area, this technical guide provides a solid foundation for initiating research in this direction. By leveraging established synthetic methodologies for related fused pyrrole heterocycles, researchers can develop and optimize synthetic routes to this novel scaffold. The promising biological activities of analogous compounds underscore the potential of 2H-pyrrolo[1,2-e]oxadiazine derivatives as valuable candidates for drug discovery and development. Further investigation into the synthesis and biological evaluation of this compound class is highly encouraged.

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